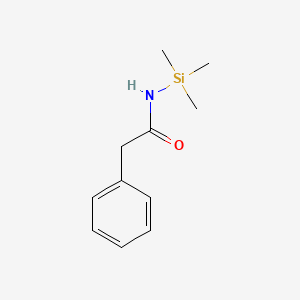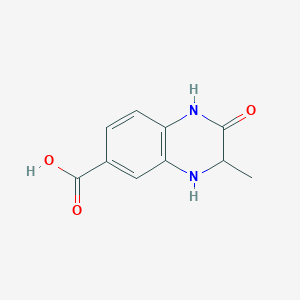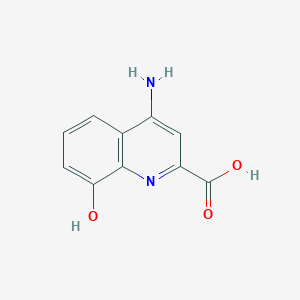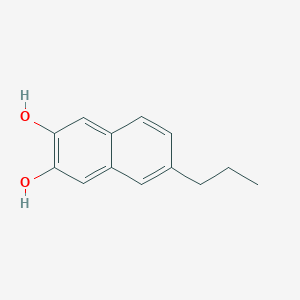
4-Fluoronaphthalene-2-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoronaphthalene-2-acetic acid: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the fourth position and an acetic acid group at the second position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoronaphthalene-2-acetic acid typically involves the introduction of a fluorine atom into the naphthalene ring followed by the addition of an acetic acid group. One common method involves the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate is then reacted with a fluorinating agent, such as cupric fluoride, under the catalysis of a tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions to ensure high yield and purity. The use of safer and more cost-effective fluorinating agents is preferred to avoid hazardous by-products. The reaction conditions are carefully controlled to maintain the integrity of the naphthalene ring and ensure the selective introduction of the fluorine atom at the desired position.
化学反应分析
Types of Reactions
4-Fluoronaphthalene-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
科学研究应用
4-Fluoronaphthalene-2-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 4-Fluoronaphthalene-2-acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The acetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Naphthalene-2-acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoronaphthalene-1-acetic acid: Similar structure but with the acetic acid group at a different position, leading to variations in reactivity and applications.
2-Fluoronaphthalene: Contains only the fluorine atom without the acetic acid group, used in different contexts.
Uniqueness
4-Fluoronaphthalene-2-acetic acid is unique due to the specific positioning of the fluorine atom and the acetic acid group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H9FO2 |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
2-(4-fluoronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
InChI 键 |
UBEAIBOFXFSPHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


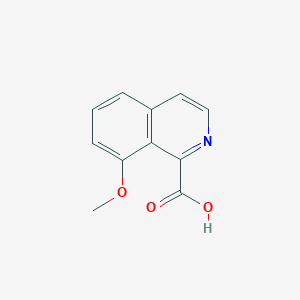

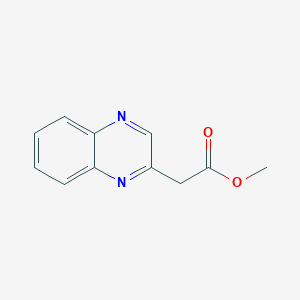



![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)

